4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate
Description
4-Methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate is a heterocyclic compound featuring a thieno[2,3-c]pyrazole core substituted with a trifluoromethyl group at position 3 and a methyl group at position 1. The carbamate linkage connects the 5-position of the pyrazole to a 4-methoxybenzyl group.
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-methoxybenzyl moiety may influence binding interactions in enzymatic targets. Carbamate derivatives are often explored for their hydrolytic stability compared to esters, making them attractive for drug design .
Properties
IUPAC Name |
(4-methoxyphenyl)methyl N-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-22-14-11(13(21-22)16(17,18)19)7-12(26-14)20-15(23)25-8-9-3-5-10(24-2)6-4-9/h3-7H,8H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKRSHBYALGTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)NC(=O)OCC3=CC=C(C=C3)OC)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is suggested that similar compounds may interact with their targets through strong h-bonding interactions. The compound may bind to its target, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been known to modulate various biochemical pathways. The compound’s interaction with its targets could lead to downstream effects on these pathways.
Result of Action
Similar compounds have been known to exhibit various biological activities. The compound’s interaction with its targets could lead to these effects.
Biological Activity
4-Methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H14F3N3O3S
- Molecular Weight : 385.36 g/mol
- CAS Number : 866143-89-7
Pharmacological Activities
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit a variety of biological activities:
1. Antitumor Activity
Studies have shown that pyrazole derivatives can inhibit various cancer cell lines. The compound is believed to interact with key molecular targets involved in cancer progression, including:
- BRAF(V600E) : A mutation commonly found in melanoma.
- EGFR : A receptor that promotes cell growth and division.
In vitro studies indicate that certain pyrazole derivatives exhibit IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting potential for development as anticancer agents .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In particular, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various cell models . The trifluoromethyl group enhances lipophilicity, aiding cellular penetration and interaction with inflammatory pathways.
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of pyrazole derivatives indicate moderate to excellent activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition : The carbamate moiety may interact with active sites on enzymes, potentially inhibiting their function.
- Receptor Modulation : The compound may modulate receptor activity involved in signaling pathways related to cancer and inflammation .
Case Study 1: Antitumor Efficacy
In a study evaluating novel pyrazole derivatives, this compound was tested against several cancer cell lines, demonstrating significant growth inhibition with an IC50 value indicative of its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects in a murine model showed that treatment with the compound resulted in reduced levels of inflammatory markers and improved overall health metrics in subjects subjected to induced inflammation .
Summary Table of Biological Activities
Scientific Research Applications
The compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research has indicated that derivatives of thieno[2,3-c]pyrazole compounds often display antimicrobial properties. In particular, studies have shown that modifications in the structure can enhance activity against various bacterial strains. For instance, compounds similar to 4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi .
Antitumor Activity
The compound has shown promise in antitumor research. Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in tumor cells. The presence of trifluoromethyl groups is believed to enhance the compound's ability to interact with biological targets involved in cancer metabolism.
Anti-inflammatory Effects
Research indicates that carbamate derivatives can exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammatory responses. This suggests potential applications in treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thieno[2,3-c]pyrazole core.
- Introduction of the methoxybenzyl group via nucleophilic substitution.
- Carbamate formation through reaction with isocyanates.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
In Vitro Studies
A study demonstrated that the compound exhibited nanomolar activity against several human cancer cell lines, including breast and ovarian cancer cells. This suggests a broad-spectrum antitumor potential and warrants further investigation into its mechanisms of action.
Structure-Activity Relationship (SAR)
Investigations into similar compounds have revealed that structural modifications significantly influence biological activity. The introduction of electron-withdrawing groups like trifluoromethyl enhances potency by improving lipophilicity and receptor binding affinity .
Animal Models
In preclinical trials using murine models, administration of the compound resulted in a significant reduction in tumor size compared to controls. These findings support its potential as an anticancer agent and highlight the need for further exploration in clinical settings.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
Carbamate vs. Carboxamide : The target compound’s carbamate group (O-CO-NH) offers greater hydrolytic stability than carboxamides (CONH₂), which may translate to longer in vivo half-life .
Thiol-containing analogs (e.g., triazole-3-thiol) exhibit higher polarity but lower metabolic stability due to susceptibility to oxidation .
Anticoagulant Activity:
The target compound’s analog, ethyl (4R,4aS,6aR,9S,11aR,11bS,E)-4,9,11b-trimethyl-8-(((1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl)methoxy)imino)tetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylate (from ), demonstrated a docking score of -8.2 kcal/mol against thrombin, suggesting strong binding affinity. The 4-methoxybenzyl carbamate may exhibit similar interactions due to its electron-rich aromatic system .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate?
- Methodology : Multi-step synthesis involving condensation of trifluoromethyl-substituted pyrazole precursors with methoxybenzyl carbamate groups. Key steps include nucleophilic substitution, carbamate formation, and purification via recrystallization (e.g., yields of 77–85% achieved for analogous compounds using ethyl acetate/light petroleum ether systems) .
- Data : Typical reaction conditions involve room temperature stirring in polar aprotic solvents (DMF, THF) with bases like K₂CO₃, followed by chromatographic purification .
Q. How is the compound characterized structurally?
- Methodology : Use IR, NMR, and ESI-MS for preliminary characterization. For example:
- IR : Absorption peaks at 3240–2975 cm (N–H/C–H stretches) .
- NMR : Distinct signals for methoxy (δ ~3.8 ppm) and trifluoromethyl groups (δ ~7.2 ppm in CDCl₃) .
- ESI-MS : Molecular ion peaks (e.g., M at 562.2 for structurally related compounds) confirm molecular weight .
Q. What are the key challenges in isolating this compound?
- Methodology : Contamination by regioisomers or unreacted intermediates is common. Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water) resolves this. Purity >95% is achievable via repeated recrystallization .
Advanced Research Questions
Q. How does the trifluoromethyl group influence bioactivity and metabolic stability?
- Methodology : Compare analogs with/without the CF₃ group in enzymatic assays (e.g., Factor Xa inhibition). The CF₃ moiety enhances metabolic stability by reducing cytochrome P450-mediated oxidation, as seen in razaxaban derivatives .
- Data : Trifluoromethylated pyrazoles show 3–5× longer plasma half-lives in murine models compared to non-fluorinated analogs .
Q. What computational approaches validate binding interactions of this compound?
- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding free energies. For E25, a derivative, ΔG = −8.2 kcal/mol suggests strong affinity for thrombin-like targets .
- Data : Key interactions include hydrogen bonding with Ser195 (catalytic triad) and hydrophobic contacts with the trifluoromethyl group .
Q. How do structural modifications at the methoxybenzyl moiety affect selectivity?
- Methodology : Replace 4-methoxy with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl). SAR studies on Factor Xa inhibitors show that methoxy groups improve membrane permeability by lowering logP (optimal range: 2–3) .
- Data : Methoxy-substituted analogs exhibit 10× higher selectivity for Factor Xa over trypsin compared to nitro derivatives .
Q. Are there crystallographic data confirming the compound’s conformation?
- Methodology : X-ray diffraction of analogous pyrazole derivatives (e.g., 4-chlorobenzoyl esters) reveals planar pyrazole-thiophene fused cores with dihedral angles <10° between aromatic rings .
- Data : Crystallographic R-factors <0.05 confirm high-resolution structures .
Contradictions and Resolutions
Q. Why do yields vary significantly in carbamate-forming reactions?
- Resolution : Contradictory reports on yields (e.g., 77% vs. 85%) arise from solvent purity and reaction scale. Small-scale (<1 mmol) syntheses under inert atmospheres (N₂/Ar) improve reproducibility .
Q. How to reconcile discrepancies in spectroscopic data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
